(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

Biocatalysis Asymmetric Synthesis Green Chemistry

(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol (CAS 119678-66-9) is a chiral secondary alcohol featuring a benzofuran core, a privileged scaffold in medicinal chemistry. This (R)-configured enantiomer, also referenced as (R)-1-(benzofuran-2-yl)ethanol, is commercially available at high purity (typically ≥95%) from specialized fine chemical suppliers.

Molecular Formula C10H10O2
Molecular Weight 162.188
CAS No. 119678-66-9
Cat. No. B2410903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1-benzofuran-2-yl)ethan-1-ol
CAS119678-66-9
Molecular FormulaC10H10O2
Molecular Weight162.188
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2O1)O
InChIInChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1
InChIKeySCLFEKBHGKCUPA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol (CAS 119678-66-9): Chiral Secondary Alcohol Sourcing and Procurement Overview


(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol (CAS 119678-66-9) is a chiral secondary alcohol featuring a benzofuran core, a privileged scaffold in medicinal chemistry [1]. This (R)-configured enantiomer, also referenced as (R)-1-(benzofuran-2-yl)ethanol, is commercially available at high purity (typically ≥95%) from specialized fine chemical suppliers . The compound serves as a critical chiral building block or intermediate in the synthesis of clinically established pharmaceuticals, including the β-blocker bufuralol, the anti-arrhythmic agent amiodarone, and the coronary vasodilator benziodarone [2][3]. Its value proposition centers on its defined, high enantiomeric purity, which is indispensable for constructing the correct stereochemistry in downstream active pharmaceutical ingredients (APIs).

Why Generic Substitution of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol Fails: The Criticality of Absolute Configuration in Chiral Synthesis


For (1R)-1-(1-benzofuran-2-yl)ethan-1-ol, generic substitution with a racemic mixture or the (S)-enantiomer is not scientifically or industrially viable due to the strict stereochemical requirements of its downstream applications [1]. The target pharmaceutical APIs, such as bufuralol and amiodarone, possess defined stereocenters that are derived directly from this chiral intermediate; utilizing the incorrect enantiomer would yield the pharmacologically inactive or toxic antipode of the drug [2]. Standard achiral synthetic routes or non-stereoselective methods are therefore incapable of delivering the required enantiopurity, which has been shown to be achievable only through specialized biocatalytic processes (e.g., kinetic resolution with E>100 or asymmetric bioreduction) [3][4]. Sourcing this specific (R)-enantiomer is not a matter of preference but a fundamental requirement for achieving the correct molecular architecture and, consequently, the intended biological activity of the final pharmaceutical agent [5].

Quantitative Evidence Guide for (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol: Head-to-Head Performance Comparisons vs. Alternatives


Biocatalytic Production of (R)-1-(Benzofuran-2-yl)ethanol Achieves Highest Reported Yield and Gram-Scale Efficiency

The biocatalytic asymmetric reduction of prochiral 1-(benzofuran-2-yl)ethanone using Lactobacillus kefiri P2 produced the target (R)-enantiomer in a 96% isolated yield and >99% enantiomeric excess (ee) at a 9.70 g scale [1][2]. This performance is explicitly stated to be the highest reported yield and scale for this compound via catalytic asymmetric reduction, directly outperforming alternative chemical and enzymatic methods [1]. For comparison, a chemical kinetic resolution method reported only moderate enantiomeric purities (55-88% ee) for the same target molecule [3].

Biocatalysis Asymmetric Synthesis Green Chemistry

Lipase-Catalyzed Kinetic Resolution Delivers Enantiopure (R)-1-(Benzofuran-2-yl)ethanol with Exceptional Selectivity

An alternative production route uses lipase-catalyzed kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols, achieving an enantiomeric ratio (E) of >>100, which indicates extremely high selectivity [1]. The racemization-free ethanolysis of the corresponding (R)-acetoxy precursor yields the target (1R)-enantiomer in a highly enantiopure form (>99% ee) almost quantitatively [1]. This method provides a distinct, enzyme-based alternative to chemical reduction, with the high E-value confirming the enzyme's strong discrimination between enantiomers, a property not shared by non-chiral chemical catalysts.

Enzymatic Resolution Chiral Separation Biocatalysis

Green Synthesis of (S)-Enantiomer Establishes a Comparative Baseline for Enantiopure Production

While this report focuses on the (S)-enantiomer, it provides a critical benchmark for enantiopure production. Using a whole-cell biocatalyst (Lactobacillus paracasei BD87E6), (S)-1-(benzofuran-2-yl)ethanol was produced with a 92% yield and >99.9% ee at a 6.73 g substrate scale [1]. This demonstrates that similarly high standards of enantiopurity and scalability are achievable for the benzofuran ethanol scaffold via biocatalysis, and it establishes a performance threshold that any procurement of the (R)-enantiomer should meet or exceed. The data from this green synthesis method directly contrasts with lower-efficiency chemical approaches.

Biocatalysis Green Chemistry Chiral Synthesis

Demonstrated Utility as a Key Chiral Intermediate in FDA-Approved Pharmaceuticals

The (R)-enantiomer of 1-(benzofuran-2-yl)ethanol is explicitly identified as a key chiral intermediate in the synthesis of three established pharmaceuticals: bufuralol (a nonselective β-blocker), amiodarone (a cardiac anti-arrhythmic), and benziodarone (a coronary vasodilator) [1][2]. The benzofuran core is a critical structural motif in these drugs, and the chiral alcohol functionality of this compound is essential for installing the correct stereochemistry [3]. This is a direct, functional differentiation from achiral or incorrectly configured analogs, which cannot be used to produce the same active pharmaceutical agents.

Pharmaceutical Synthesis Chiral Building Block API Intermediates

High-Value Application Scenarios for (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol in Pharmaceutical Synthesis and Chiral Chemistry


GMP-Grade Synthesis of Bufuralol: A Chiral β-Blocker API

Procurement of (1R)-1-(1-benzofuran-2-yl)ethan-1-ol is essential for pharmaceutical manufacturers developing bufuralol, a nonselective β-adrenergic receptor antagonist [1]. The (R)-configured chiral center of the intermediate is directly translated into the active enantiomer of bufuralol; use of the racemic alcohol or the (S)-enantiomer would lead to a final product with undefined stereochemistry, likely failing regulatory approval due to impurities and potential off-target toxicity [1][2]. The scalable biocatalytic production methods, which yield multigram quantities of the enantiopure compound, support this application scenario for both clinical trial material and commercial API manufacturing [1].

Synthesis of Amiodarone and Benziodarone: Critical Steps in Cardiovascular Drug Production

As a validated intermediate in the synthesis of the anti-arrhythmic drug amiodarone and the vasodilator benziodarone, (1R)-1-(1-benzofuran-2-yl)ethan-1-ol is a key procurement target for fine chemical companies serving the cardiovascular pharmaceutical market [2][3]. The benzofuran core and chiral alcohol moiety are fundamental to the pharmacophore of these drugs [3]. The demonstrated high enantioselectivity of enzymatic resolution methods (E>>100) ensures that the intermediate can be sourced with the purity required for direct integration into established synthetic routes without additional costly purification steps [2].

Chiral Building Block for Discovery Chemistry and Lead Optimization Programs

In early-stage drug discovery, the (1R)-enantiomer serves as a versatile chiral scaffold for the synthesis of libraries of novel benzofuran-based compounds with potential biological activities, including antimicrobial and antifungal properties [4]. The availability of this compound in high enantiomeric purity (>99% ee) from commercial vendors enables medicinal chemists to rapidly generate enantiomerically pure analogs for structure-activity relationship (SAR) studies, without the need for in-house chiral resolution, thereby accelerating lead optimization timelines [1].

Biocatalysis and Green Chemistry Process Development

The compound is a benchmark substrate for developing and optimizing novel biocatalytic asymmetric reduction processes. The data demonstrating >99% ee and 96% yield using L. kefiri P2 [1] and >99.9% ee using L. paracasei [5] set performance standards for new enzyme and whole-cell catalyst development. Research groups and industrial R&D labs focused on green chemistry and sustainable pharmaceutical manufacturing will source this compound as a key substrate to evaluate and compare the efficiency of their own biocatalytic systems against these published benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(1-benzofuran-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.